
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol typically involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. Common reagents used in the synthesis include:
- Aldehydes or ketones
- Guanidine or its derivatives
- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Substituted pyrimidine derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Imino-4-methyl-6-phenylpyrimidine
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-Imino-4-methylpyrimidine
Uniqueness
2-Imino-4-methyl-6-phenylpyrimidin-1(2H)-ol is unique due to its specific substitution pattern and the presence of both imino and hydroxyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
106124-30-5 |
|---|---|
Formule moléculaire |
C11H11N3O |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-6-phenylpyrimidin-2-imine |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14(15)11(12)13-8)9-5-3-2-4-6-9/h2-7,12,15H,1H3 |
Clé InChI |
UKFKXXBWTUIKJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=N)N(C(=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


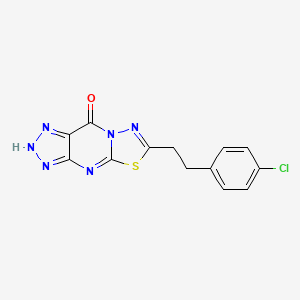

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
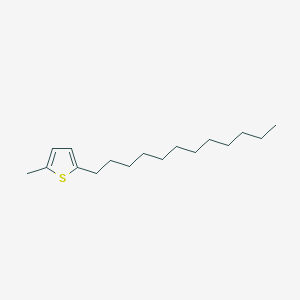
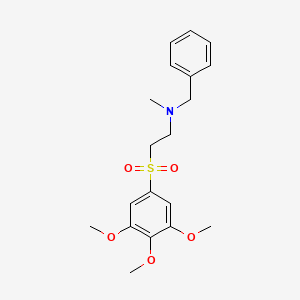

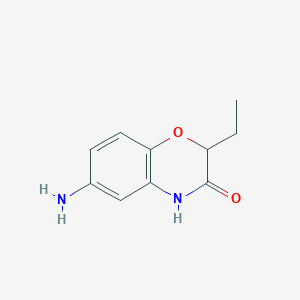
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
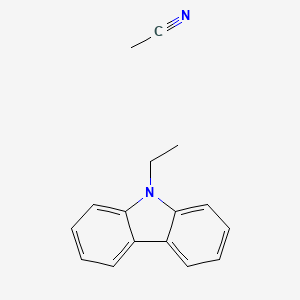
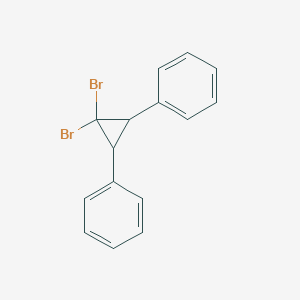
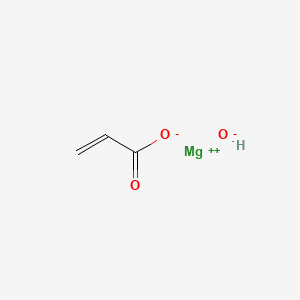

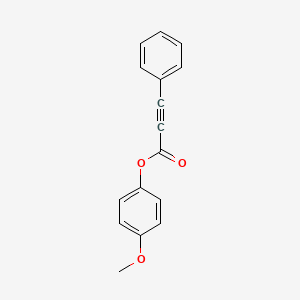
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)
